Calcitriol lactone

Beschreibung

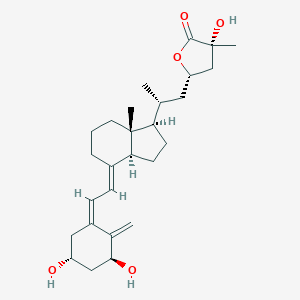

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,5S)-5-[(2R)-2-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-3-hydroxy-3-methyloxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O5/c1-16(12-21-15-27(4,31)25(30)32-21)22-9-10-23-18(6-5-11-26(22,23)3)7-8-19-13-20(28)14-24(29)17(19)2/h7-8,16,20-24,28-29,31H,2,5-6,9-15H2,1,3-4H3/b18-7+,19-8-/t16-,20-,21+,22-,23+,24+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMYIVSWWSRCZFA-RWVJFQLJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1CC(C(=O)O1)(C)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@H]1C[C@@](C(=O)O1)(C)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1051359 | |

| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

81203-50-1, 208408-46-2 | |

| Record name | Calcitriol lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81203-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081203501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin D3, 1,25-dihydroxy-, 26, 23-lactone, (1alpha)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,25-Dihydroxyvitamin D3-26,23-lactone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000969 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthesis of Calcitriol Lactone: A Technical Guide for Researchers

An In-depth Examination of the Enzymatic Conversion of Vitamin D3 to a Key Metabolite

Introduction

Vitamin D3, following its conversion to the hormonally active form calcitriol (B1668218) (1α,25-dihydroxyvitamin D3), undergoes a series of metabolic reactions aimed at modulating its biological activity and facilitating its excretion. One of the significant catabolic pathways involves the formation of calcitriol lactone (1α,25(R)-dihydroxyvitamin D3-26,23(S)-lactone), a metabolite whose physiological role is an area of active investigation. This technical guide provides a comprehensive overview of the biosynthesis of this compound from vitamin D3, with a focus on the core enzymatic processes, quantitative data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core Biosynthetic Pathway

The journey from vitamin D3 to this compound is a multi-step enzymatic cascade primarily occurring in the liver and kidneys. The key enzyme responsible for the lactonization is the mitochondrial cytochrome P450 enzyme, CYP24A1 , also known as 25-hydroxyvitamin D3-24-hydroxylase. While traditionally recognized for its role in the 24-hydroxylation pathway leading to calcitroic acid, CYP24A1 also possesses 23-hydroxylase activity, which is crucial for the formation of the lactone ring.[1][2] Another cytochrome P450 enzyme, CYP3A4 , predominantly found in the liver and intestine, has also been implicated in the metabolism of vitamin D and its metabolites, including the potential for lactone formation.[3][4]

The biosynthesis of this compound from calcitriol proceeds through a series of hydroxylation events on the side chain of the vitamin D molecule. The generally accepted pathway involves the following key steps:

-

23-Hydroxylation: The initial and rate-limiting step is the hydroxylation of calcitriol at the C-23 position, catalyzed by CYP24A1, to form 1α,23,25-trihydroxyvitamin D3 .[2]

-

26-Hydroxylation: Subsequently, the same enzyme, CYP24A1, catalyzes the hydroxylation at the C-26 position.

-

Lactonization: The final step is the intramolecular cyclization to form the stable 26,23-lactone ring.

Quantitative Data

Understanding the kinetics of the enzymes involved and the physiological concentrations of the metabolites is crucial for studying the biosynthesis of this compound. The following tables summarize key quantitative data gathered from various studies.

Table 1: Kinetic Parameters of Human CYP24A1

| Substrate | Km (app) | Vmax (app) | Reference |

| 1α,25-dihydroxyvitamin D3 (Calcitriol) | 9.0 ± 2.0 nM | 0.71 ± 0.055 d-1 | [5] |

| L409S mutant CYP24A1 | 8.6 ± 2.2 nM | 0.22 ± 0.026 d-1 | [5] |

Note: Apparent Km and Vmax values were determined using a two-hybrid system in JEG-3 cells.[5]

Table 2: Circulating Levels of Calcitriol and its Major Metabolites in Human Plasma

| Metabolite | Concentration Range | Reference |

| Calcitriol (1α,25(OH)2D3) | 40.0 ± 4.4 pg/mL (baseline) | [6] |

| Calcitriol (1α,25(OH)2D3) | 60.0 ± 4.4 pg/mL (2 hours post 0.5 mcg dose) | [6] |

| 1α,25(R)(OH)2-26,23(S)-lactone D3 | 131 ± 17 pg/mL | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis.

Heterologous Expression and Purification of Human CYP24A1

This protocol is adapted from methods described for the expression of cytochrome P450 enzymes in E. coli.[8]

Objective: To produce and purify recombinant human CYP24A1 for in vitro enzymatic assays.

Materials:

-

E. coli expression strain (e.g., DH5α)

-

Expression vector containing human CYP24A1 cDNA (e.g., pCW)

-

Terrific Broth (TB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

δ-Aminolevulinic acid (ALA)

-

Lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4, 20% glycerol, 1 mM EDTA, 0.5 mM PMSF)

-

Detergent (e.g., CHAPS or CYMAL®-5)

-

Ni-NTA affinity chromatography column

-

Wash buffer (Lysis buffer with 20 mM imidazole)

-

Elution buffer (Lysis buffer with 250 mM imidazole)

Procedure:

-

Transform the CYP24A1 expression vector into competent E. coli cells.

-

Inoculate a starter culture in TB medium containing ampicillin and grow overnight at 37°C.

-

Inoculate a larger volume of TB medium with the starter culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG (final concentration 1 mM) and ALA (final concentration 0.5 mM).

-

Continue to culture at a lower temperature (e.g., 28°C) for 48-72 hours.

-

Harvest the cells by centrifugation and resuspend the pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization.

-

Solubilize the membrane fraction by adding a detergent (e.g., 1% CHAPS) and stirring for 1 hour at 4°C.

-

Clarify the lysate by ultracentrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column extensively with wash buffer to remove unbound proteins.

-

Elute the recombinant CYP24A1 with elution buffer.

-

Analyze the purified protein by SDS-PAGE and determine the concentration using the CO-difference spectrum method.

In Vitro CYP24A1 Enzyme Assay

This protocol outlines a method to measure the enzymatic activity of purified CYP24A1.[9][10]

Objective: To determine the catalytic activity of recombinant CYP24A1 towards calcitriol.

Materials:

-

Purified recombinant CYP24A1

-

Adrenodoxin (B1173346) (redox partner)

-

Adrenodoxin reductase (redox partner)

-

NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

-

Calcitriol (substrate)

-

Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.4, containing 0.1 mM EDTA and 20% glycerol)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

HPLC or LC-MS/MS system for product analysis

Procedure:

-

Prepare a reaction mixture containing assay buffer, the NADPH generating system, adrenodoxin, and adrenodoxin reductase.

-

Add the purified CYP24A1 enzyme to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the substrate, calcitriol.

-

Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of quenching solution.

-

Centrifuge the mixture to precipitate the protein.

-

Analyze the supernatant for the presence of this compound and other metabolites using HPLC or LC-MS/MS.

Extraction of Vitamin D Metabolites from Plasma for HPLC Analysis

This protocol is a general guideline for extracting vitamin D metabolites from plasma samples.[11][12]

Objective: To extract calcitriol and its metabolites from plasma for subsequent analysis.

Materials:

-

Plasma sample

-

Internal standard (e.g., deuterated calcitriol)

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solvent (e.g., methanol/water mixture)

Procedure:

-

To a 1 mL plasma sample, add an appropriate amount of internal standard.

-

Add 2 volumes of ice-cold acetonitrile to precipitate the proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at 4°C for 10 minutes at high speed (e.g., 10,000 x g).

-

Carefully collect the supernatant.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in a small volume of reconstitution solvent.

-

The sample is now ready for injection into the HPLC or LC-MS/MS system.

Site-Directed Mutagenesis of CYP24A1

This protocol is based on the QuikChange™ site-directed mutagenesis method.[13][14][15]

Objective: To introduce specific mutations into the CYP24A1 gene to study structure-function relationships.

Materials:

-

Plasmid DNA containing the wild-type CYP24A1 gene

-

Mutagenic primers (forward and reverse) containing the desired mutation

-

High-fidelity DNA polymerase (e.g., PfuUltra)

-

dNTPs

-

DpnI restriction enzyme

-

Competent E. coli cells for transformation

Procedure:

-

Design and synthesize complementary mutagenic primers containing the desired mutation.

-

Set up a PCR reaction containing the template plasmid, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

-

Perform thermal cycling to amplify the mutated plasmid. A typical program includes an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension.

-

Digest the parental, methylated template DNA by adding DpnI enzyme to the PCR product and incubating at 37°C for 1-2 hours.

-

Transform the DpnI-treated DNA into highly competent E. coli cells.

-

Plate the transformed cells on a selective agar (B569324) plate and incubate overnight.

-

Isolate plasmid DNA from individual colonies and verify the presence of the desired mutation by DNA sequencing.

Visualizations

Biosynthetic Pathway of this compound

References

- 1. Quantitation of CYP24A1 Enzymatic Activity With a Simple Two-Hybrid System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tools.thermofisher.com [tools.thermofisher.com]

- 3. researchgate.net [researchgate.net]

- 4. HPLC Method For Analysis of Ergocalciferol (Vitamin D2) and Cholecalciferol (Vitamin D3) on Primesep SB Column | SIELC Technologies [sielc.com]

- 5. Quantitation of CYP24A1 enzymatic activity with a simple two-hybrid system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. drugs.com [drugs.com]

- 8. The crystal structure of CYP24A1, a mitochondrial cytochrome P450 involved in vitamin D metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. academic.oup.com [academic.oup.com]

- 11. tandfonline.com [tandfonline.com]

- 12. An HPLC-UV Method to Assess Human Plasma 25(OH)D3 [mdpi.com]

- 13. Site-Directed Mutagenesis [protocols.io]

- 14. research.cbc.osu.edu [research.cbc.osu.edu]

- 15. static.igem.org [static.igem.org]

Calcitriol Lactone's Interaction with the Vitamin D Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcitriol (B1668218) lactone, a primary metabolite of the active form of vitamin D, calcitriol, modulates the vitamin D receptor (VDR) signaling pathway. Its mechanism of action, however, is nuanced and not fully elucidated, with evidence suggesting it may act as a partial agonist or antagonist depending on the cellular and species-specific context. This document provides a comprehensive technical overview of the interaction between calcitriol lactone and the VDR, detailing its mechanism of action, summarizing available quantitative data, and outlining the experimental protocols used to characterize this interaction. The information presented is intended to support further research and drug development efforts targeting the VDR.

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone essential for calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Its biological effects are primarily mediated through the vitamin D receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1] Upon binding calcitriol, the VDR undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR). This VDR-RXR complex then binds to specific DNA sequences known as vitamin D response elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[2][3]

This compound, specifically the (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone isomer, is a major metabolite of calcitriol.[4][5] While it is known to bind to the VDR, its precise biological role and mechanism of action are still under investigation.[4] Understanding the interaction of this compound with the VDR is crucial for elucidating the full spectrum of vitamin D signaling and for the development of novel VDR-targeting therapeutics with potentially improved specificity and reduced side effects.

Mechanism of Action of this compound on the VDR

The interaction of this compound with the VDR is complex, with evidence pointing towards a modulatory role rather than simple agonism. The mechanism can be dissected into several key steps:

-

Binding to the VDR Ligand Binding Pocket (LBP): this compound, like calcitriol, binds to the LBP of the VDR.[4][6] This binding is a prerequisite for any subsequent activity. However, the affinity of this compound for the VDR is generally considered to be lower than that of calcitriol. The specific stereochemistry of the lactone ring at positions C23 and C25 significantly influences this binding affinity.[7][8]

-

Induction of Conformational Changes: Ligand binding to the VDR LBP induces a conformational change in the receptor, most notably in the activation function 2 (AF-2) domain located in helix 12.[6] The nature of this conformational change dictates whether the receptor will recruit coactivators (leading to gene activation) or corepressors (leading to gene repression). In the case of some this compound analogues, such as TEI-9647, the induced conformation is distinct from that induced by calcitriol, leading to a different functional outcome.[9]

-

Species-Specific Agonism and Antagonism: The functional effect of some this compound derivatives has been shown to be species-dependent. For instance, the derivative TEI-9647 acts as a VDR antagonist in human cells but as a weak agonist in rodent cells.[10][11] This difference is attributed to specific amino acid residues in the C-terminal region of the VDR, particularly cysteine residues in the human VDR that are absent in the rat VDR.[10]

-

Modulation of VDR-RXR Heterodimerization and DNA Binding: The VDR-RXR heterodimer is the functional unit that binds to VDREs. Some this compound analogues, like TEI-9647, have been shown to inhibit the formation of the VDR-RXRα heterodimer, which is a key step in the VDR signaling pathway.[12]

-

Differential Coactivator and Corepressor Recruitment: The ultimate transcriptional output of VDR activation depends on the balance of recruited coactivators and corepressors. The unique conformation induced by this compound or its analogues can lead to the differential recruitment of these coregulatory proteins compared to calcitriol. This altered recruitment profile is a key determinant of the partial agonist or antagonist activity of these compounds.[11]

Quantitative Data

While quantitative binding data for the natural (23S,25R)-calcitriol lactone is limited in publicly available literature, studies on structurally similar synthetic lactam analogues provide valuable insights into the structure-activity relationship. The following table summarizes the VDR binding affinities of various diastereoisomers of N-Benzyl- and N-phenethyl-1α,25-(OH)2D3-26,23-lactam, determined by competitive displacement of [3H]1α,25-(OH)2D3 from chick intestinal VDR.[8]

| Compound | 50% Displacement (pg/tube) | Molar Ratio (relative to Calcitriol) |

| 1α,25-(OH)2D3 (Calcitriol) | 37.5 | 1 |

| (23S,25S)-DLAM-1P | 1,750 | 36.4 |

| (23R,25R)-DLAM-1P | 19,000 | 395.5 |

| (23S,25R)-DLAM-1P | 28,000 | 567.9 |

| (23R,25S)-DLAM-1P | 20,000 | 405.7 |

| (23S,25S)-DLAM-2P | 620 | 12.6 |

| (23R,25R)-DLAM-2P | 9,700 | 196.7 |

| (23S,25R)-DLAM-2P | 14,500 | 294.1 |

| (23R,25S)-DLAM-2P | 25,500 | 517.2 |

Data sourced from a study on 1α,25-Dihydroxyvitamin D3-26,23-lactam analogues.[8]

Experimental Protocols

The characterization of this compound's interaction with the VDR involves a suite of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

VDR Radioligand Binding Assay

This assay quantifies the binding affinity of a test compound (e.g., this compound) to the VDR by measuring its ability to compete with a radiolabeled ligand (e.g., [3H]calcitriol).

Methodology:

-

Receptor Preparation:

-

Prepare a cell lysate or purified VDR preparation. For whole-cell binding, grow cells expressing VDR to near confluency. For membrane preparations, homogenize VDR-expressing cells or tissues in a cold lysis buffer and pellet the membranes by centrifugation.[13][14]

-

Resuspend the receptor preparation in an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[13]

-

-

Assay Setup:

-

In a 96-well plate, add the receptor preparation, a fixed concentration of [3H]calcitriol (typically at or below its Kd), and varying concentrations of the unlabeled competitor (this compound).

-

Include controls for total binding (no competitor) and non-specific binding (a high concentration of unlabeled calcitriol, e.g., 1000-fold excess).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[13]

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through a glass fiber filter using a vacuum filtration manifold. The receptor-bound radioligand is retained on the filter.

-

Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[13]

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Luciferase Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable cell line (e.g., HEK293T, Saos-2) in appropriate growth medium.

-

Co-transfect the cells with an expression vector for the VDR and a reporter plasmid containing a luciferase gene under the control of a VDRE. A control plasmid expressing Renilla luciferase can be co-transfected for normalization of transfection efficiency.

-

-

Compound Treatment:

-

After transfection, treat the cells with varying concentrations of this compound. Include a positive control (calcitriol) and a vehicle control. For antagonist assays, co-treat with a fixed concentration of calcitriol and varying concentrations of this compound.

-

-

Cell Lysis:

-

After an appropriate incubation period (e.g., 24-48 hours), wash the cells with PBS and lyse them using a suitable lysis buffer.

-

-

Luciferase Activity Measurement:

-

Add luciferase substrate to the cell lysates and measure the luminescence using a luminometer. If a Renilla luciferase control is used, measure its activity as well.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

-

VDR-Coactivator Interaction Assay (Fluorescence Polarization)

This in vitro assay measures the ability of a ligand to promote or inhibit the interaction between the VDR and a coactivator peptide.

Methodology:

-

Reagent Preparation:

-

Purify the VDR ligand-binding domain (LBD).

-

Synthesize a fluorescently labeled coactivator peptide (e.g., containing an LxxLL motif).

-

-

Assay Setup:

-

In a microplate, combine the VDR LBD, the fluorescently labeled coactivator peptide, and varying concentrations of this compound.

-

-

Incubation:

-

Incubate the mixture at room temperature to allow the binding to reach equilibrium.

-

-

Fluorescence Polarization Measurement:

-

Measure the fluorescence polarization of each well using a suitable plate reader. An increase in polarization indicates binding of the fluorescent peptide to the larger VDR LBD.

-

-

Data Analysis:

-

Plot the change in fluorescence polarization against the concentration of this compound to determine the EC50 for inducing the interaction or the IC50 for inhibiting the interaction (in a competitive setup).

-

Signaling Pathways and Experimental Workflows

VDR Genomic Signaling Pathway

Caption: VDR genomic signaling pathway initiated by this compound.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for VDR radioligand binding assay.

Experimental Workflow: Luciferase Reporter Gene Assay

Caption: Workflow for luciferase reporter gene assay.

Conclusion

This compound represents an important endogenous modulator of VDR signaling. Its mechanism of action is multifaceted, involving direct binding to the VDR, induction of specific receptor conformations, and subsequent modulation of VDR-RXR heterodimerization, DNA binding, and coregulator recruitment. The observed species-specific differences in its activity highlight the subtleties of VDR pharmacology and the importance of considering receptor structure in drug design. While more quantitative data on the natural lactone are needed, the experimental protocols outlined in this guide provide a robust framework for the continued investigation of this compound and other novel VDR ligands. A deeper understanding of these interactions will be instrumental in developing next-generation VDR-targeted therapies with improved efficacy and safety profiles.

References

- 1. Vitamin D receptor (VDR)-mediated actions of 1α,25(OH)₂vitamin D₃: genomic and non-genomic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Calcitriol/Vitamin D Receptor System Regulates Key Immune Signaling Pathways in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stereoselective Synthesis of Four this compound Diastereomers at C23 and C25 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1α,25-Dihydroxyvitamin D3-26,23-lactam analogues function as vitamin D receptor antagonists in human and rodent cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 25-Dehydro-1alpha-hydroxyvitamin D3-26,23S-lactone antagonizes the nuclear vitamin D receptor by mediating a unique noncovalent conformational change - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Molecular mechanism of the vitamin D antagonistic actions of (23S)-25-dehydro-1alpha-hydroxyvitamin D3-26,23-lactone depends on the primary structure of the carboxyl-terminal region of the vitamin d receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. (23S)- and (23R)-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactone function as antagonists of vitamin D receptor-mediated genomic actions of 1alpha,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. Whole-cell radioligand saturation binding [protocols.io]

The Enigmatic Role of Calcitriol Lactone in Calcium Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (B1668218), the hormonally active form of vitamin D3, is the principal regulator of calcium and phosphate (B84403) homeostasis. Its intricate signaling pathways and profound effects on intestinal calcium absorption, bone remodeling, and renal calcium reabsorption are well-documented. However, the biological significance of its metabolites is an evolving area of research. Among these, (23S,25R)-1α,25-dihydroxyvitamin D3-26,23-lactone, commonly known as calcitriol lactone, has emerged as a molecule of interest. As a major metabolite of calcitriol, understanding its distinct biological functions is crucial for a complete picture of vitamin D endocrinology and for exploring new therapeutic avenues in calcium-related disorders.[1][2] This technical guide provides an in-depth exploration of the biological function of this compound in calcium homeostasis, presenting key quantitative data, detailed experimental protocols, and visual representations of associated molecular pathways and workflows.

Core Concepts: this compound Metabolism and VDR Binding

This compound is formed via the C-23 oxidation pathway of calcitriol, involving stepwise hydroxylation at carbons 26 and 23, followed by cyclization. The naturally occurring stereoisomer is (23S,25R)-calcitriol lactone.[2] A pivotal aspect of its biological activity is its interaction with the Vitamin D Receptor (VDR), a nuclear receptor that mediates the genomic actions of calcitriol.

Quantitative Data: VDR Binding Affinity

Competitive binding assays have been employed to determine the affinity of this compound for the VDR, revealing a significantly lower affinity compared to its precursor, calcitriol. The binding affinity of the naturally occurring (23S,25R)-calcitriol lactone is approximately 800 times lower than that of calcitriol.[3]

| Compound | Relative Binding Affinity (Calcitriol = 100) | Reference |

| Calcitriol | 100 | [3] |

| (23S,25R)-Calcitriol Lactone | 0.124 | [3] |

| (23R,25S)-Calcitriol Lactone | 0.092 | [3] |

| (23S,25S)-Calcitriol Lactone | 7.69 | [3] |

| (23R,25R)-Calcitriol Lactone | 0.759 | [3] |

Biological Functions in Calcium Homeostasis

Despite its lower VDR affinity, this compound exhibits distinct biological activities, particularly in bone and potentially in the intestine.

Effects on Bone Metabolism

-

Stimulation of Osteoblastic Activity: In vitro studies using the osteoblastic MC3T3-E1 cell line have demonstrated that this compound can stimulate osteoblast function. The naturally occurring (23S,25R)-isomer displays a biphasic effect on alkaline phosphatase (ALP) activity, a marker of osteoblast differentiation and activity, with maximal stimulation at both low (80 pg/ml) and high (10,000 pg/ml) concentrations. It also stimulates collagen synthesis at lower concentrations.[3]

| Compound | Concentration (pg/mL) | Alkaline Phosphatase Activity (% of Control) | Collagen Synthesis (% of Control) | Reference |

| (23S,25R)-Calcitriol Lactone | 80 | ~150 | ~120 | [3] |

| 10,000 | ~150 | No significant increase | [3] | |

| Calcitriol | 10,000 | ~130 | No significant increase | [3] |

Signaling Pathway in Osteoblasts

The following diagram illustrates the proposed signaling pathway for this compound in osteoblasts, leading to the modulation of gene expression related to bone formation.

Effects on Intestinal Calcium Absorption

Studies have indicated that all four diastereoisomers of this compound stimulate intestinal calcium transport.[2] However, direct quantitative comparisons with calcitriol in a dose-dependent manner are limited. The mechanism is presumed to involve the VDR-mediated regulation of calcium transport proteins such as the transient receptor potential vanilloid channel 6 (TRPV6) and calbindin-D9k.[5][6]

Experimental Protocols

Vitamin D Receptor (VDR) Competitive Binding Assay

Objective: To determine the relative binding affinity of this compound for the VDR compared to calcitriol.

Methodology: This assay is based on the ability of unlabeled this compound to compete with a radiolabeled ligand (e.g., [3H]calcitriol) for binding to the VDR.

-

Materials:

-

Purified recombinant VDR or a VDR-rich tissue/cell lysate.

-

[3H]calcitriol (radioligand).

-

Unlabeled calcitriol (for standard curve).

-

Unlabeled this compound (test compound).

-

Assay buffer (e.g., Tris-HCl buffer containing stabilizers).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

-

-

Procedure:

-

Incubate a constant amount of VDR and [3H]calcitriol with varying concentrations of either unlabeled calcitriol or this compound.

-

After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioactivity.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Plot the percentage of bound [3H]calcitriol against the logarithm of the competitor concentration.

-

Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding).

-

Calculate the relative binding affinity of this compound compared to calcitriol.[7]

-

Osteoblast Alkaline Phosphatase (ALP) Activity Assay

Objective: To quantify the effect of this compound on osteoblast differentiation and activity.

Methodology: This colorimetric assay measures the activity of ALP, an enzyme expressed by active osteoblasts, in cell lysates.

-

Materials:

-

Osteoblastic cell line (e.g., MC3T3-E1).

-

Cell culture medium and supplements.

-

Calcitriol and this compound.

-

Cell lysis buffer.

-

p-Nitrophenyl phosphate (pNPP) substrate solution.

-

Microplate reader.

-

-

Procedure:

-

Seed osteoblastic cells in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of calcitriol or this compound for a specified period (e.g., 72 hours).

-

Lyse the cells to release intracellular enzymes.

-

Incubate the cell lysate with pNPP substrate. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.

-

Stop the reaction and measure the absorbance at 405 nm.

-

Normalize the ALP activity to the total protein concentration in each well.[3]

-

In Vitro Osteoclast Differentiation Assay

Objective: To assess the inhibitory effect of this compound on osteoclast formation.

Methodology: This assay involves the differentiation of bone marrow-derived macrophages or a macrophage cell line (e.g., RAW264.7) into osteoclasts in the presence of RANKL and M-CSF, and subsequent quantification of osteoclast formation.

-

Materials:

-

Bone marrow cells or RAW264.7 cells.

-

Cell culture medium.

-

Recombinant RANKL and M-CSF.

-

Calcitriol and this compound.

-

Tartrate-resistant acid phosphatase (TRAP) staining kit.

-

Microscope.

-

-

Procedure:

-

Culture bone marrow macrophages or RAW264.7 cells in the presence of M-CSF.

-

Induce osteoclast differentiation by adding RANKL, with or without various concentrations of calcitriol or this compound.

-

After several days (e.g., 5-7 days), fix the cells and stain for TRAP, a marker enzyme for osteoclasts.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope.[8][9]

-

Transepithelial Calcium Transport Assay (Caco-2 Cell Model)

Objective: To measure the effect of this compound on intestinal calcium absorption in vitro.

Methodology: This assay uses a Caco-2 cell monolayer, which differentiates into a polarized epithelium resembling the small intestine, to measure the flux of radiolabeled calcium from the apical to the basolateral side.

-

Materials:

-

Caco-2 cells.

-

Transwell inserts.

-

Cell culture medium.

-

Calcitriol and this compound.

-

Transport buffer containing 45Ca.

-

Scintillation counter.

-

-

Procedure:

-

Seed Caco-2 cells on Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a tight monolayer.

-

Pre-treat the monolayers with calcitriol or this compound for a specified duration.

-

Add transport buffer containing 45Ca to the apical chamber.

-

At various time points, collect samples from the basolateral chamber.

-

Measure the radioactivity in the basolateral samples to determine the amount of 45Ca transported.

-

Synthesis of (23S,25R)-Calcitriol Lactone

The limited commercial availability of this compound necessitates its chemical synthesis for research purposes. Several synthetic routes have been reported, often involving multi-step processes starting from readily available steroid precursors. A key challenge is the stereoselective construction of the side chain with the correct (23S,25R) configuration. One notable approach involves the diastereoselective Reformatsky-type crotylation to establish the C23 stereocenter and a diastereoselective epoxidation to control the C25 stereochemistry.[11]

Conclusion and Future Directions

This compound, a major metabolite of calcitriol, demonstrates distinct biological activities in the regulation of calcium homeostasis, despite its significantly lower affinity for the Vitamin D Receptor. Its ability to stimulate osteoblastic activity and potentially inhibit bone resorption suggests a role in bone remodeling that is not merely a reflection of its precursor's actions. The biphasic nature of its effect on osteoblasts warrants further investigation to elucidate the underlying molecular mechanisms, which may involve differential recruitment of co-regulatory proteins to the VDR or even VDR-independent pathways.

For drug development professionals, the unique profile of this compound and its synthetic analogues presents an opportunity to design novel VDR modulators with potentially improved therapeutic windows for bone disorders. Further research is needed to fully characterize its effects on intestinal calcium absorption in direct comparison with calcitriol and to evaluate its in vivo efficacy and safety in animal models of calcium-related diseases. The development of more efficient synthetic routes will be critical to facilitate these future investigations and unlock the full therapeutic potential of this enigmatic vitamin D metabolite.

References

- 1. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effects of calcitriol, 22-oxacalcitriol, and calcipotriol on serum calcium and parathyroid hormone gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fe3+ opposes the 1,25(OH)2D3-induced calcium transport across intestinal epithelium-like Caco-2 monolayer in the presence or absence of ascorbic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Active Intestinal Calcium Transport in the Absence of Transient Receptor Potential Vanilloid Type 6 and Calbindin-D9k - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Developmental expression of calcitriol receptors, 9-kilodalton calcium-binding protein, and calcidiol 24-hydroxylase in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Paracellular calcium transport across Caco-2 and HT29 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Calcitriol lactone structure-activity relationship

An In-depth Technical Guide to the Structure-Activity Relationship of Calcitriol (B1668218) Lactone

Introduction

Calcitriol (1α,25-dihydroxyvitamin D₃), the hormonally active form of vitamin D, is a critical regulator of calcium homeostasis, cellular differentiation, and immune function.[1] Its effects are mediated primarily through the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[2] One of the major metabolites of calcitriol is (23S,25R)-1α,25-dihydroxyvitamin D₃ 26,23-lactone, commonly known as calcitriol lactone.[3] This metabolite, formed through cyclization of the side chain, also binds to the VDR and exhibits a unique profile of biological activities distinct from its parent compound.[3]

While calcitriol is a potent agonist of the VDR, driving gene expression and cellular differentiation, certain synthetic analogs of this compound have been developed that display potent antagonistic properties.[4][5] These antagonists are invaluable tools for studying VDR signaling and represent potential therapeutic agents for conditions where VDR activity is dysregulated, such as hypercalcemia or certain cancers.[6][7] This guide provides a detailed overview of the structure-activity relationship (SAR) of this compound and its key analogs, outlines the experimental protocols used to characterize them, and visualizes the core signaling and experimental workflows.

Mechanism of Action: The VDR Genomic Pathway

The biological effects of this compound and its analogs are mediated through the VDR.[4] The canonical genomic signaling pathway involves the binding of the ligand to the VDR, which induces a conformational change.[8] This ligand-receptor complex then forms a heterodimer with the Retinoid X Receptor (RXR).[8][9] The VDR/RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[9][10] This binding event recruits a suite of co-activator or co-repressor proteins, which ultimately leads to the activation or repression of gene transcription.[10] VDR antagonists function by binding to the receptor but failing to induce the correct conformational change required for co-activator recruitment, thereby blocking the action of agonists like calcitriol.[7]

Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on their stereochemistry and side-chain structure. Modifications can dramatically shift a compound from having no activity to being a potent VDR antagonist.

The Role of the α-exo-methylene-γ-lactone Moiety

A key structural feature for VDR antagonism is the α-exo-methylene-γ-lactone structure in the side chain.[1] The synthetic analogs TEI-9647 ((23S)-25-dehydro-1α-hydroxyvitamin D₃-26,23-lactone) and its (23R) diastereomer, TEI-9648 , are potent VDR antagonists.[1][4] Unlike the natural this compound, these compounds bind strongly to the VDR but do not induce differentiation in human leukemia (HL-60) cells.[4] Instead, they effectively block the differentiation induced by calcitriol.[4][5] It is theorized that the exo-methylene carbonyl structure engages in a Michael-type addition with nucleophilic residues (like cysteine) within the VDR or associated proteins, which is essential for their antagonistic action.[1]

From Agonist to Antagonist: A Shift in Function

The transition from a weak agonist (natural this compound) to a pure antagonist (TEI-9647) highlights a critical SAR point: VDR binding affinity alone does not dictate functional outcome. While both bind the receptor, the specific conformation stabilized by the antagonist prevents the recruitment of co-activators necessary for gene transcription.[11] This makes compounds like TEI-9647 and calcitriol lactams (DLAMs) valuable as functional probes of VDR activity.[3][12]

Quantitative SAR Data

The following tables summarize the known activity of key this compound analogs.

Table 1: VDR Binding Affinity and Agonist/Antagonist Profile

| Compound | Stereochemistry | VDR Binding | Functional Activity | Reference(s) |

|---|---|---|---|---|

| Calcitriol | (Natural) | High | Potent Agonist | [8] |

| This compound | (23S, 25R) | Moderate | Very Weak Agonist | [4] |

| TEI-9647 | (23S) | High | Potent Antagonist | [4][5] |

| TEI-9648 | (23R) | High | Potent Antagonist | [4] |

| Calcitriol Lactams (DLAMs) | N/A | Moderate | Antagonist |[12] |

Table 2: Functional Antagonistic Potency in HL-60 Cell Differentiation Assay

| Compound | Assay Endpoint | IC₅₀ Value | Description | Reference(s) |

|---|---|---|---|---|

| TEI-9647 | Inhibition of Calcitriol-induced NBT reduction | 6.3 nM | Concentration that inhibits 50% of the differentiation induced by calcitriol. | [5] |

| TEI-9647 | Inhibition of Calcitriol-induced NBT reduction | 2.5 nM | A separate study reporting a similar high potency. |[13] |

Key Experimental Protocols

Characterizing the SAR of this compound analogs relies on a combination of binding and functional assays.

VDR Competitive Radioligand Binding Assay

This assay directly measures the affinity of a compound for the VDR by assessing its ability to compete with a high-affinity radiolabeled ligand.[9]

Principle: A fixed amount of VDR and a radiolabeled ligand (e.g., [³H]-calcitriol) are incubated with varying concentrations of an unlabeled test compound (competitor). The ability of the test compound to displace the radioligand is measured, and its IC₅₀ (the concentration that inhibits 50% of specific binding) is determined.[9]

Detailed Methodology:

-

Receptor Source: Purified recombinant VDR or tissue homogenates rich in VDR (e.g., from chick intestine) are prepared in a suitable assay buffer.[9]

-

Assay Setup: In microtiter plates, the receptor preparation is combined with a fixed, subsaturating concentration of [³H]-calcitriol.

-

Competition: Serial dilutions of the test compound (e.g., TEI-9647) are added to the wells.

-

Controls:

-

Total Binding: Contains receptor and radioligand only (no competitor).

-

Non-specific Binding (NSB): Contains receptor, radioligand, and a saturating concentration (e.g., 1000-fold excess) of unlabeled calcitriol to occupy all specific binding sites.[9]

-

Vehicle Control: Contains receptor, radioligand, and the solvent used for the test compound.

-

-

Incubation: The plates are incubated (e.g., for 4-18 hours at 4°C) to allow the binding reaction to reach equilibrium.

-

Separation: The bound radioligand is separated from the unbound. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C), which trap the larger receptor-ligand complexes.[9]

-

Quantification: The filters are washed with cold buffer, placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a liquid scintillation counter.[9]

-

Data Analysis: Specific binding is calculated as Total Binding - Non-specific Binding. The percentage of specific binding is plotted against the log concentration of the competitor, and a sigmoidal dose-response curve is fitted to determine the IC₅₀ value.[9]

HL-60 Cell Differentiation Assay

This cell-based functional assay is a gold standard for assessing the pro-differentiative (agonist) or anti-differentiative (antagonist) effects of vitamin D compounds.[14] Human promyelocytic leukemia HL-60 cells can be induced to differentiate into monocytes/macrophages by VDR agonists.[15]

Principle: The ability of differentiated HL-60 cells to produce a respiratory burst upon stimulation is quantified using the Nitroblue Tetrazolium (NBT) reduction test. Differentiated cells reduce the yellow NBT into a dark blue formazan (B1609692) precipitate.[15][16]

Detailed Methodology:

-

Cell Culture: HL-60 cells are maintained in an appropriate culture medium (e.g., RPMI-1640 with 10% FBS).

-

Treatment: Cells are seeded at a specific density (e.g., 2x10⁵ cells/mL) and treated with:

-

Vehicle control.

-

A fixed concentration of calcitriol (agonist).

-

The test compound alone (to check for agonist activity).

-

The fixed concentration of calcitriol plus varying concentrations of the test compound (to check for antagonist activity).

-

-

Incubation: Cells are incubated for 72-96 hours to allow for differentiation.[4]

-

NBT Assay:

-

Cells are harvested and incubated with a solution containing NBT and a stimulant like TPA (12-O-tetradecanoylphorbol-13-acetate) for 30 minutes at 37°C.[15]

-

Cytospin slides are prepared, and the cells are visually inspected under a microscope.

-

-

Quantification: The percentage of cells containing blue-black formazan deposits (NBT-positive cells) is determined by counting at least 200 cells per slide.[16]

-

Data Analysis: For antagonists, the percentage of NBT-positive cells is plotted against the antagonist concentration to determine the IC₅₀ value for the inhibition of calcitriol-induced differentiation.

VDRE-Luciferase Reporter Gene Assay

This assay directly measures the ability of a compound to promote or inhibit VDR-mediated gene transcription.

Principle: Cells are transfected with a reporter plasmid containing multiple copies of a VDRE sequence upstream of a promoter driving the expression of a reporter gene, typically firefly luciferase.[17] Activation of the VDR pathway leads to the production of luciferase, which generates a measurable light signal upon addition of its substrate.

Detailed Methodology:

-

Cell Transfection: A suitable cell line (e.g., COS-7, HCT-116) is co-transfected with a VDR expression vector (if not endogenously expressed) and the VDRE-luciferase reporter plasmid.[5][18] A second plasmid expressing a different reporter (e.g., Renilla luciferase) is often included to normalize for transfection efficiency.

-

Treatment: After allowing time for gene expression, cells are treated with the test compounds (agonist +/- antagonist) for a defined period (e.g., 24 hours).

-

Cell Lysis: The cells are lysed to release the expressed luciferase enzymes.

-

Luminometry: The lysate is transferred to a luminometer plate. A substrate for firefly luciferase is added, and the light emission is measured. Subsequently, a substrate for the normalization reporter (e.g., Renilla) is added, and its signal is measured.

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold-induction relative to the vehicle control is calculated to determine agonist potency (EC₅₀). For antagonists, the inhibition of agonist-induced activity is measured to determine antagonist potency (IC₅₀).[18]

Conclusion

The structure-activity relationship of this compound is a compelling example of how subtle molecular modifications can profoundly alter biological function. While the natural (23S,25R)-lactone is a minor metabolite with weak VDR activity, synthetic analogs like TEI-9647, featuring an α-exo-methylene-γ-lactone side chain, are potent and specific VDR antagonists.[1][4] These compounds have proven to be indispensable research tools for decoupling the complex signaling pathways governed by the VDR. The continued exploration of SAR in this chemical class, guided by robust binding and functional assays, holds promise for the development of novel therapeutics targeting a range of diseases, from hypercalcemic disorders to cancer.[6][7]

References

- 1. Synthesis and structure-activity relationships of TEI-9647 derivatives as Vitamin D3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure and the Anticancer Activity of Vitamin D Receptor Agonists [mdpi.com]

- 3. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Vitamin D antagonist, TEI-9647, inhibits osteoclast formation induced by 1alpha,25-dihydroxyvitamin D3 from pagetic bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What are VDR antagonists and how do they work? [synapse.patsnap.com]

- 8. Role of Calcitriol and Vitamin D Receptor (VDR) Gene Polymorphisms in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. VDRE - Wikipedia [en.wikipedia.org]

- 11. A structural basis for the species-specific antagonism of 26,23-lactones on vitamin D signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Inhibitors for the Vitamin D Receptor–Coregulator Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Alternative differentiation of human promyelocytic leukemia cells (HL-60) induced selectively by retinoic acid and 1 alpha,25-dihydroxyvitamin D3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Enhancement of 1α,25-dihydroxyvitamin D3-induced differentiation of human leukaemia HL-60 cells into monocytes by parthenolide via inhibition of NF-κB activity - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Vitamin D Receptor Response Element (VDR/VDRE/DR3) Luciferase Reporter Lentivirus, Pre-packaged Lentiviral Particles [gnpbio.com]

- 18. researchgate.net [researchgate.net]

The Endogenous Role of Calcitriol Lactone: A Technical Guide for Researchers

An In-depth Examination of a Key Calcitriol (B1668218) Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitriol (1α,25-dihydroxyvitamin D3), the hormonally active form of Vitamin D, plays a crucial role in calcium homeostasis, bone metabolism, and the regulation of cell proliferation and differentiation. Its biological effects are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. The metabolic fate of calcitriol is a critical aspect of its regulatory function, leading to the formation of various metabolites with distinct biological activities. Among these, (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone, has emerged as a significant endogenous metabolite. This technical guide provides a comprehensive overview of the endogenous role of this compound, its interaction with the VDR, its effects on cellular processes, and the experimental methodologies used for its study.

Metabolism of Calcitriol to this compound

Calcitriol undergoes extensive metabolism to regulate its intracellular concentration and biological activity. One of the major metabolic pathways involves a series of hydroxylation and cyclization reactions to form this compound. This process is a key catabolic route for calcitriol.

Quantitative Data Summary

The biological activity of this compound is intrinsically linked to its affinity for the VDR and its subsequent effects on cellular processes. The following tables summarize the available quantitative data, comparing the actions of this compound and its synthetic analogs to those of calcitriol.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

| Compound | Receptor Source | Relative Binding Affinity (Calcitriol = 100) | Reference |

| Calcitriol | Chick Intestinal VDR | 100 | [1] |

| (23S,25R)-Calcitriol Lactone | Chick Intestinal VDR | ~33 | [1] |

| (23R,25S)-Calcitriol Lactone | Chick Intestinal VDR | ~10 | [1] |

| TEI-9647 | Human VDR | Strong Binder | [2] |

| TEI-9648 | Human VDR | Strong Binder | [2] |

Table 2: Biological Activity in Cellular Assays

| Compound | Cell Line | Biological Effect | IC50 / EC50 | Reference |

| Calcitriol | HL-60 | Induction of differentiation | Induces differentiation at 10⁻⁸ M | [2] |

| TEI-9647 | HL-60 | Inhibition of calcitriol-induced differentiation | IC50 ≈ 2.5 nM | [3] |

| TEI-9648 | HL-60 | Inhibition of calcitriol-induced differentiation | Active inhibitor | [2] |

| Calcitriol | HL-60 | Inhibition of proliferation | - | [3] |

| TEI-9647 | HL-60 | No effect on proliferation alone | - | [4] |

| Calcitriol | Bone Culture | Stimulation of bone resorption | Stimulates at 10⁻¹⁰ M | [5] |

| TEI-9647 | Bone Culture | Inhibition of calcitriol-induced bone resorption | Dose-dependent inhibition (0.001-1 µM) | [4] |

Signaling Pathway of this compound

This compound, like calcitriol, exerts its biological effects by binding to the VDR. The VDR is a ligand-activated transcription factor that forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to the recruitment of coactivators or corepressors and subsequent modulation of gene transcription. While the fundamental pathway is the same, the altered conformation of the VDR when bound to this compound or its analogs can lead to differential recruitment of coregulatory proteins, resulting in agonistic or antagonistic effects.

Experimental Protocols

Competitive Vitamin D Receptor (VDR) Binding Assay

This protocol details a competitive radioligand binding assay to determine the affinity of this compound for the VDR.

Materials:

-

Purified recombinant human VDR

-

[³H]-Calcitriol (radioligand)

-

Unlabeled calcitriol (for standard curve and non-specific binding)

-

This compound (test compound)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM KCl, 5 mM MgCl₂, 0.5 mM EDTA, 1 mM DTT, and 10 mM sodium molybdate.

-

Hydroxylapatite slurry

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of unlabeled calcitriol and this compound in the assay buffer.

-

In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-calcitriol (e.g., 0.1 nM), and varying concentrations of either unlabeled calcitriol or this compound.

-

Add the purified VDR preparation to each tube.

-

Include control tubes for total binding (no unlabeled ligand) and non-specific binding (a high concentration of unlabeled calcitriol, e.g., 1 µM).

-

Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

-

To separate bound from free radioligand, add ice-cold hydroxylapatite slurry to each tube and incubate on ice for 15 minutes with intermittent vortexing.

-

Centrifuge the tubes at 3,000 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the pellet three times with wash buffer (assay buffer without DTT and molybdate).

-

Resuspend the final pellet in scintillation fluid.

-

Measure the radioactivity in a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

HL-60 Cell Differentiation Assay

This protocol describes a method to assess the effect of this compound on the differentiation of human promyelocytic leukemia (HL-60) cells.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Calcitriol

-

This compound

-

Nitroblue tetrazolium (NBT) solution

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

-

Microscope

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

-

Seed the cells at a density of 1 x 10⁵ cells/mL in 24-well plates.

-

Treat the cells with various concentrations of calcitriol, this compound, or a combination of both. Include a vehicle control (e.g., ethanol).

-

Incubate the cells for 96 hours.

-

To assess differentiation, add NBT solution (1 mg/mL) and PMA (200 ng/mL) to each well and incubate for 30 minutes at 37°C.

-

Centrifuge the cells, discard the supernatant, and resuspend in PBS.

-

Prepare cytospin slides and counterstain with Safranin O.

-

Count the number of blue-black formazan-positive cells (differentiated cells) out of at least 200 cells under a light microscope.

-

Express the results as the percentage of NBT-positive cells.

Quantification of this compound in Serum by LC-MS/MS

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in human serum.

Materials:

-

Human serum samples

-

This compound standard

-

Deuterated this compound (internal standard)

-

Acetonitrile, methanol (B129727), water (LC-MS grade)

-

Formic acid

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system equipped with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

To 500 µL of serum, add the deuterated internal standard.

-

Perform protein precipitation by adding acetonitrile, vortex, and centrifuge.

-

Subject the supernatant to solid-phase extraction (SPE) for cleanup and concentration.

-

Elute the analyte from the SPE cartridge and evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on a C18 column with a gradient elution using a mobile phase consisting of water and methanol with formic acid.

-

Detect the analyte and internal standard using multiple reaction monitoring (MRM) in positive ion mode.

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

-

Conclusion

This compound is a major endogenous metabolite of calcitriol with distinct biological activities. While it exhibits a lower binding affinity for the VDR compared to its parent compound, it and its synthetic analogs have been shown to modulate VDR-mediated signaling, in some cases acting as antagonists. This suggests a potential role for this compound in the fine-tuning of Vitamin D signaling. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the physiological and pathological significance of this important metabolite. Further research is warranted to fully elucidate the specific roles of this compound in various tissues and its potential as a therapeutic target or agent.

References

- 1. The efficacy of calcitriol therapy in the management of bone loss and fractures: a qualitative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. (23S)- and (23R)-25-dehydro-1alpha-hydroxyvitamin D(3)-26,23-lactone function as antagonists of vitamin D receptor-mediated genomic actions of 1alpha,25-dihydroxyvitamin D(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthetic studies of (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone (this compound) and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a Sensitive LC/MS/MS Method for Vitamin D Metabolites: 1,25 Dihydroxyvitamin D2&3 Measurement Using a Novel Derivatization Agent - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Calcitriol Lactone Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcitriol (B1668218), the hormonally active form of vitamin D, is a key regulator of calcium homeostasis and cellular processes. Its metabolism gives rise to several byproducts, among which (23S,25R)-1α,25-dihydroxyvitamin D3 26,23-lactone, commonly known as calcitriol lactone, is a major metabolite. While the signaling pathways of calcitriol are extensively studied, the precise biological role and mechanisms of action of this compound are less well-defined, primarily due to its limited availability for research. This technical guide provides a comprehensive overview of the current understanding of this compound signaling pathways, drawing comparisons with its parent compound, calcitriol. It includes available quantitative data, detailed experimental protocols for its study, and visualizations of its metabolic and signaling pathways. This document aims to serve as a valuable resource for researchers investigating the therapeutic potential of vitamin D analogs.

Introduction to Calcitriol and this compound

Calcitriol (1α,25-dihydroxyvitamin D3) is a steroid hormone that plays a crucial role in calcium and phosphate (B84403) metabolism, bone health, and the regulation of cell proliferation and differentiation.[1][2] Its biological effects are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates the expression of a multitude of genes.[3]

This compound is a significant metabolite of calcitriol, formed through a pathway involving hydroxylation at the C-23 position followed by lactonization. While it is a major metabolite, its biological functions have not been as extensively characterized as calcitriol. Emerging evidence suggests that this compound and its synthetic analogs can also bind to the VDR and may exhibit unique biological activities, including potential antagonistic effects on VDR-mediated gene transcription.[4] This has sparked interest in this compound and its derivatives as potential therapeutic agents for VDR-related diseases.

Comparative Signaling Pathways: Calcitriol vs. This compound

The Canonical Genomic Signaling Pathway of Calcitriol

The predominant mechanism of action for calcitriol is the genomic pathway, which involves the regulation of gene expression. This pathway can be summarized in the following steps:

-

Binding to VDR: Calcitriol diffuses into the target cell and binds to the ligand-binding domain of the VDR in the cytoplasm or nucleus.

-

Conformational Change and Heterodimerization: Ligand binding induces a conformational change in the VDR, leading to its heterodimerization with the retinoid X receptor (RXR).

-

Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.

-

Recruitment of Co-regulators: The VDR-RXR complex recruits a variety of co-activator or co-repressor proteins. Co-activators, such as those of the steroid receptor co-activator (SRC) family, possess histone acetyltransferase (HAT) activity, which leads to chromatin remodeling and facilitates gene transcription.[5] Co-repressors, on the other hand, can recruit histone deacetylases (HDACs), leading to chromatin condensation and repression of gene transcription.[3]

-

Modulation of Gene Transcription: The recruitment of this transcriptional machinery ultimately leads to the up- or down-regulation of target gene expression, resulting in the diverse biological effects of calcitriol.[6]

Canonical genomic signaling pathway of calcitriol.

Non-Genomic Signaling of Calcitriol

In addition to the classical genomic pathway, calcitriol can elicit rapid, non-genomic responses that do not involve gene transcription.[7] These effects are initiated within seconds to minutes and are mediated by a membrane-associated VDR (mVDR) or other putative membrane receptors.[7] The non-genomic signaling of calcitriol involves the activation of various second messenger systems, including:

-

Increased intracellular calcium: Calcitriol can rapidly increase intracellular calcium levels by stimulating influx from the extracellular space and release from intracellular stores.[1]

-

Activation of protein kinases: This includes the activation of protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinases (MAPKs).[8]

These rapid signaling events can, in turn, influence cellular processes and may also cross-talk with the genomic signaling pathway.

Non-genomic signaling pathway of calcitriol.

Signaling Pathway of this compound: An Emerging Picture

The signaling pathway of this compound is not as well-elucidated as that of calcitriol. However, available evidence suggests that it also interacts with the VDR. Studies on diastereomers of this compound indicate that the naturally occurring (23S,25R) form has a lower binding affinity for the VDR compared to other stereoisomers.[9]

Research on synthetic analogs of this compound, such as TEI-9647, has provided significant insights. TEI-9647 acts as a VDR antagonist in human cells, inhibiting the transcriptional activity induced by calcitriol.[10] This antagonistic effect is thought to be due to a unique conformational change in the VDR upon ligand binding, which may interfere with the recruitment of co-activators.[10]

Based on these findings, it is hypothesized that this compound may function as a natural modulator of VDR signaling, potentially acting as a weak agonist or a partial antagonist. Its biological effects, such as the inhibition of osteoclast formation, may be a consequence of this modulatory role.[4] Further research is needed to fully delineate the specific downstream signaling events following this compound binding to the VDR.

Hypothesized signaling pathway of this compound.

Quantitative Data on VDR Binding and Biological Activity

Quantitative data on the biological activity of this compound is limited in the public domain. The following tables summarize the available information for calcitriol and provide a comparative context for what is known about this compound.

Table 1: VDR Binding Affinity

| Compound | Receptor Source | Binding Affinity (Kd or Ki) | Reference |

| Calcitriol | Chick intestinal VDR | ~0.1 nM | [11] |

| This compound (23S,25R) | Chick intestinal VDR | Poorest competitor among 4 diastereomers | [9] |

| This compound Analogs (TEI-9647/9648) | HL-60 cell VDR | Strong binding | [5] |

Table 2: Antiproliferative Activity

| Compound | Cell Line | IC50 | Reference |

| Calcitriol | B16-F10 (melanoma) | 0.24 µM | [12] |

| Calcitriol | Various cancer cell lines | Varies (typically in the nM to low µM range) | [13] |

| This compound (23S,25R) | Data not available | Data not available | |

| This compound Analogs (TEI-9647/9648) | HL-60 (leukemia) | No induction of differentiation (antagonistic) | [5] |

Table 3: Regulation of Gene Expression

| Compound | Target Gene | Effect | Reference |

| Calcitriol | Osteocalcin (B1147995) | Upregulation | [14] |

| Calcitriol | CYP24A1 (24-hydroxylase) | Upregulation | [15] |

| This compound (23S,25R) | Data not available | Data not available | |

| This compound Analogs (TEI-9647/9648) | CYP24A1 (24-hydroxylase) | Antagonizes calcitriol-induced upregulation | [5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of this compound and other vitamin D analogs.

VDR Competitive Binding Assay

This assay determines the binding affinity of a test compound for the VDR by measuring its ability to compete with a radiolabeled ligand.

Workflow Diagram:

Workflow for VDR competitive binding assay.

Methodology:

-

Receptor Preparation: Prepare a VDR-containing lysate from a suitable source, such as rat intestine or a cell line overexpressing VDR.

-

Incubation: In a multi-well plate, incubate the VDR preparation with a fixed concentration of a high-affinity radioligand (e.g., [³H]calcitriol) and a range of concentrations of the unlabeled test compound (e.g., this compound). Include controls for total binding (no competitor) and non-specific binding (excess unlabeled calcitriol).

-

Separation: After incubation to equilibrium, separate the VDR-bound radioligand from the free radioligand. A common method is rapid vacuum filtration through glass fiber filters that retain the VDR-ligand complex.

-

Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of specific binding) is determined by non-linear regression. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

VDR-Mediated Reporter Gene Assay

This assay measures the ability of a compound to activate or inhibit VDR-mediated gene transcription.

Workflow Diagram:

Workflow for VDR-mediated reporter gene assay.

Methodology:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T, Saos-2) and transfect with two plasmids: one expressing the human VDR and another containing a reporter gene (e.g., firefly luciferase) under the control of a promoter with one or more VDREs. A co-transfected plasmid expressing a different reporter (e.g., Renilla luciferase) can be used for normalization.

-

Compound Treatment: After transfection, treat the cells with various concentrations of the test compound. For antagonist assays, co-treat with a known VDR agonist like calcitriol.

-

Incubation: Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter gene expression.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme using a luminometer or spectrophotometer according to the manufacturer's instructions.

-

Data Analysis: Normalize the primary reporter activity to the control reporter activity. Plot the normalized activity against the compound concentration to generate dose-response curves and determine EC50 (for agonists) or IC50 (for antagonists) values.

Cell Proliferation Assay (MTT/WST-1)

These colorimetric assays are used to assess the effect of a compound on cell viability and proliferation.

Workflow Diagram:

Workflow for cell proliferation assay (MTT/WST-1).

Methodology:

-

Cell Seeding: Seed a cancer cell line of interest (e.g., HL-60, MCF-7, LNCaP) in a 96-well plate at an appropriate density.

-

Compound Treatment: After allowing the cells to adhere, treat them with a range of concentrations of the test compound.

-

Incubation: Incubate the cells for a period of 24 to 72 hours.

-

Reagent Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well.

-

Incubation and Solubilization: Incubate for 1-4 hours to allow metabolically active cells to reduce the tetrazolium salt to a colored formazan product. If using MTT, a solubilization solution must be added to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 450 nm for WST-1).

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration to determine the IC50 value.

Future Directions and Conclusion